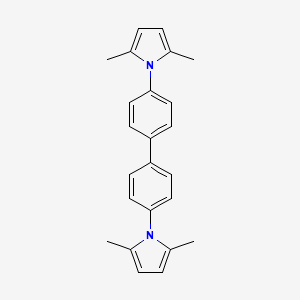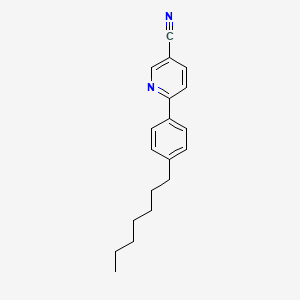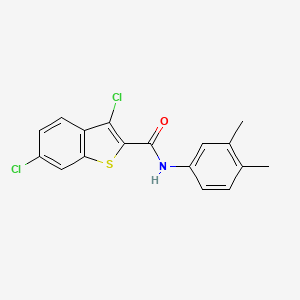
1,1'-biphenyl-4,4'-diylbis(2,5-dimethyl-1H-pyrrole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) is an organic compound that features a biphenyl core with two pyrrole rings substituted at the 2 and 5 positions with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) typically involves the coupling of biphenyl derivatives with pyrrole units. One common method is the diazo coupling reaction, where para-substituted benzaldehyde phenylhydrazones react with biphenyl-4,4’-bis(diazonium chloride) under mild conditions . The reaction is carried out in the presence of formaldehyde and perchloric acid in dioxane, leading to the formation of the desired compound with high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced biphenyl-pyrrole compounds.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrrole-2,5-dicarboxylates, while substitution reactions can yield halogenated biphenyl-pyrrole derivatives.
Scientific Research Applications
1,1’-Biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) has several scientific research applications, including:
Material Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Organic Electronics: It is investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its ability to transport charge efficiently.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,1’-biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) involves its interaction with molecular targets and pathways in biological systems. The compound can interact with cellular membranes and proteins, leading to changes in cellular functions. Its electronic properties also allow it to participate in redox reactions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tetraethyl 1,1’-biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): This compound has similar structural features but includes additional ester groups, which can influence its solubility and reactivity.
1,1’-Biphenyl-4,4’-diylbis(3-aryl-5-phenylformazans):
Uniqueness
1,1’-Biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) is unique due to its combination of biphenyl and pyrrole units, which confer distinct electronic and structural properties. This makes it a valuable compound for research in material science and organic electronics.
Properties
Molecular Formula |
C24H24N2 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-[4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]phenyl]-2,5-dimethylpyrrole |
InChI |
InChI=1S/C24H24N2/c1-17-5-6-18(2)25(17)23-13-9-21(10-14-23)22-11-15-24(16-12-22)26-19(3)7-8-20(26)4/h5-16H,1-4H3 |
InChI Key |
YTQVDWWQMDDJOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=C(C=C3)N4C(=CC=C4C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[4-(dimethylamino)benzylidene]-2-phenylacetohydrazide](/img/structure/B11706275.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11706283.png)
![3,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11706288.png)
![ethyl 4-methyl-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11706292.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-ethoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706297.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11706299.png)
![Benzyl {[4-(3-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11706301.png)
![ethyl (2Z)-2-benzoyl-3-[5-(4-nitrophenyl)-2-furyl]-2-propenoate](/img/structure/B11706307.png)
![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11706331.png)
![2,4-dichloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11706340.png)
![2-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11706341.png)
